molecular formula C6H7N5S B12904813 3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 6312-64-7

3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B12904813
CAS No.: 6312-64-7
M. Wt: 181.22 g/mol
InChI Key: RTJGCPZHRASTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound serves as a key synthetic intermediate and core structure for developing novel bioactive molecules. Compounds based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have demonstrated potent and selective biological activities in scientific research. Recent studies highlight their application as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in the progression of various human cancers, including leukemia, gastric, and prostate cancers . Furthermore, structural analogs have been designed and evaluated as potent antiproliferative agents, with some derivatives inducing apoptosis, suppressing cancer cell migration, and inhibiting molecular targets such as the Epidermal Growth Factor Receptor (EGFR) . The flexibility of this scaffold allows for extensive structure-activity relationship (SAR) explorations, enabling researchers to optimize properties like potency, selectivity, and LogP . This product is intended for research purposes as a building block in synthetic chemistry or as a reference standard in biological screening. It is supplied with a purity of ≥99% . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

6312-64-7

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

3-methyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H7N5S/c1-11-5-4(9-10-11)6(12-2)8-3-7-5/h3H,1-2H3

InChI Key

RTJGCPZHRASTEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)SC)N=N1

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

One of the most common methods for synthesizing 3-Methyl-7-(methylsulfanyl)-3H-triazolo[4,5-d]pyrimidine involves the cyclization of appropriate precursors under controlled conditions.

  • Reaction Scheme : A precursor containing triazole and pyrimidine moieties is subjected to cyclization using dehydrating agents or catalysts.
  • Reagents : Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
  • Conditions : The reaction is typically carried out under reflux at elevated temperatures (100–150°C).

This method ensures the formation of the fused triazolo-pyrimidine ring system with a methylsulfanyl substituent at the seventh position.

Dimroth Rearrangement

The Dimroth rearrangement is another well-known approach used for synthesizing triazolopyrimidines. This reaction involves an isomerization process where ring opening and closure occur.

  • Reaction Mechanism :
    • Initial formation of a reactive intermediate through nucleophilic attack.
    • Rearrangement to form the desired triazolopyrimidine scaffold.
  • Reagents and Catalysts :
    • Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
    • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Advantages : This method provides high regioselectivity and yields.

Industrial-Scale Synthesis

Industrial production methods focus on optimizing yield and scalability while maintaining purity standards. These methods often employ automated synthesis platforms and continuous flow reactors.

Continuous Flow Synthesis

Continuous flow reactors are increasingly used in industrial settings for their efficiency in large-scale synthesis.

  • Process Description :
    • Reactants are fed into a continuous flow reactor where they undergo controlled reactions.
    • Parameters such as temperature, pressure, and flow rate are optimized.
  • Benefits :
    • Improved safety due to controlled reaction environments.
    • Higher yields and reproducibility compared to batch processes.

Reaction Conditions and Optimization

Reagents and Solvents

The choice of reagents and solvents plays a crucial role in the synthesis process:

Reaction Type Reagents Solvents
Cyclization Phosphorus oxychloride Toluene
Dimroth Rearrangement Sodium hydroxide DMF or DMSO
Substitution Reactions Alkyl halides Acetonitrile

Reaction Parameters

Key parameters such as temperature, time, and pH need to be carefully controlled to ensure high yields:

Parameter Optimal Range
Temperature 100–150°C
Reaction Time 4–16 hours
pH (for base-catalyzed) 8–10

Analytical Techniques for Monitoring Synthesis

To ensure the success of the preparation process, analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds within the triazolo[4,5-d]pyrimidine class exhibit a range of biological activities. The specific compound has been studied for its potential as:

  • Antimicrobial Agents : Compounds similar to 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have shown activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial treatments.
  • Anticancer Properties : Some studies have indicated that triazolo[4,5-d]pyrimidines can inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair pathways.
  • Anti-inflammatory Effects : Research has pointed to the anti-inflammatory potential of this compound class, which could lead to new treatments for inflammatory diseases.

Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of several triazolo[4,5-d]pyrimidine derivatives. The results indicated that derivatives similar to 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial activity and concluded that modifications to the methylsulfanyl group could enhance efficacy .

Anticancer Research

In another study focused on anticancer properties, researchers synthesized various triazolo[4,5-d]pyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents. Specifically, compounds with a methylsulfanyl group showed promising results in inhibiting cell growth in breast cancer models .

Anti-inflammatory Studies

A recent investigation into the anti-inflammatory effects of triazolo[4,5-d]pyrimidines highlighted their role as potential inhibitors of pro-inflammatory cytokines. The study demonstrated that these compounds could reduce inflammation markers in vitro and suggested further exploration of their therapeutic applications in chronic inflammatory conditions .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
AntimicrobialActivity against bacterial strainsSignificant inhibition observed in various studies
AnticancerInhibition of cancer cell proliferationEnhanced cytotoxicity noted against specific cell lines
Anti-inflammatoryReduction of inflammation markersPotential therapeutic applications identified

Mechanism of Action

The mechanism of action of 3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives

Compound Name Position 3 Substituent Position 7 Substituent Biological Activity Key Findings/Advantages Reference
3-Methyl-7-(methylsulfanyl)-... Methyl Methylsulfanyl Enzyme inhibition (hypothesized) Moderate lipophilicity, metabolic stability
3-Benzyl-7-(benzoxazolylthio)-... Benzyl Benzoxazolylthio Xanthine dehydrogenase (XDH) inhibition High in vitro potency (IC₅₀ ~40 μM)
3-Benzyl-5-(propylthio)-N-(pyridin-3-yl)... Benzyl Propylthio + pyridinylamine Kinase inhibition Enhanced selectivity for kinase targets
3-(4-Fluorophenyl)-7-piperazinyl... 4-Fluorophenyl Piperazinyl Cannabinoid receptor binding Improved water solubility (HCl salt form)
3-(4-Methylbenzyl)-7-thiol... 4-Methylbenzyl Thiol (-SH) Antiviral/antitumor activity High reactivity for covalent binding

Key Observations:

  • Benzyl/aryl groups: Enhance potency in enzyme inhibition (e.g., NADPH oxidase inhibition by VAS2870 derivatives) but may increase cytotoxicity .
  • Thiol (-SH) or propylthio: Improve covalent binding to enzyme active sites (e.g., CYP2E1 inhibition) . Piperazinyl/amine groups: Enhance water solubility and receptor selectivity (e.g., cannabinoid receptor binding) .

Biological Activity

3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C6_6H7_7N5_5S
  • Molecular Weight : 181.2183 g/mol
  • CAS Number : 6312-64-7
  • Density : 1.58 g/cm³
  • Boiling Point : 378°C
  • Flash Point : 182.4°C

Biological Activity Overview

The biological activity of 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, suggesting potent antibacterial effects .
  • The compound has also shown antifungal activity against species of the genus Candida, with selective action against Gram-positive bacteria such as Micrococcus luteus .

Table 1: Antimicrobial Activity of 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus-
Candida spp.-

The antimicrobial efficacy is attributed to the compound's ability to bind to key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. Molecular docking studies reveal strong binding interactions characterized by multiple hydrogen bonds and hydrophobic interactions .

Cell Line Studies

In addition to its antimicrobial properties, 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has demonstrated promising anticancer activity:

  • It exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), with IC50_{50} values indicating significant potency .

Table 2: Anticancer Activity of 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cell LineIC50_{50} (µM)
MCF-72.74
HepG24.92
A5491.96

The compound's anticancer effects are linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. It appears to interfere with the activity of histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Pyrimidine derivatives have been noted for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines . Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

A notable study evaluated the biological activities of various triazolopyrimidine derivatives, including 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine . The study concluded that the presence of specific substituents on the pyrimidine nucleus significantly influences biological activities such as antimicrobial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via cyclization of 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxamide intermediates. For example, thioglycosylation or alkylation reactions using carbon disulfide or ethyl iodide in alkaline media can introduce the methylsulfanyl group . Optimization includes adjusting reaction time (e.g., 4–8 hours for cross-coupling reactions), temperature (room temperature to 80°C), and catalysts (e.g., Pd(PPh₃)₂Cl₂ for Stille couplings). Purification via silica gel chromatography or recrystallization ensures >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming regiochemistry?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regioselectivity, particularly distinguishing between N1- and N3-substituted isomers. For example, the methylsulfanyl group at position 7 shows distinct deshielded signals in the aromatic region. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=S stretching at ~1100 cm⁻¹) .

Q. What are the primary biological targets of this compound in preclinical studies?

  • Methodology : The compound exhibits affinity for enzymes like NADPH oxidase (NOX) and adenosine receptors. In vitro assays using cell lines (e.g., HepG2 or MCF-7) measure inhibition of ROS production via lucigenin-based chemiluminescence or competitive binding assays with radiolabeled adenosine . Target specificity is confirmed using knockout models or selective inhibitors (e.g., VAS3947 for NOX isoforms) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations at positions 3 and 7) influence activity in cancer models, and what contradictions exist in structure-activity relationship (SAR) data?

  • Methodology : SAR studies show that 3-methyl substitution enhances metabolic stability, while 7-methylsulfanyl improves membrane permeability. However, conflicting data arise in kinase inhibition: derivatives with quinoline substitutions (e.g., 3-(quinolin-6-ylmethyl)) show reduced c-Met inhibition (IC₅₀ >10 μM), whereas furan or thiosemicarbazide moieties enhance antitumor activity (IC₅₀ <1 μM in MCF-7 cells). Contradictions may stem from assay conditions (e.g., TR-FRET vs. MTT assays) or cell-line-specific uptake .

Q. What experimental strategies resolve discrepancies in NOX inhibition efficacy between in vitro and in vivo models?

  • Methodology : In vitro-to-in vivo translation challenges include off-target effects and bioavailability. Pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) quantify compound stability, while genetic knockdown (siRNA) or isoform-selective inhibitors (e.g., VAS2870 for NOX2) validate target engagement. Contradictory ROS data may arise from compensatory pathways (e.g., xanthine oxidase upregulation), requiring multi-enzyme inhibition assays .

Q. How can computational modeling guide the design of derivatives with improved binding affinity for cannabinoid or adenosine receptors?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict interactions with the type-2 cannabinoid receptor (CB2) or adenosine A₂A receptor. For example, methylsulfanyl’s hydrophobic interactions with CB2’s transmembrane domain correlate with Ki values <100 nM. Free energy perturbation (FEP) calculations optimize substituent polarity to balance affinity and solubility .

Methodological Challenges

Q. What strategies mitigate byproduct formation during triazole ring closure in large-scale synthesis?

  • Methodology : Byproducts like regioisomeric triazoles form due to competing cyclization pathways. Resin-bound nitrite catalysts (e.g., Amberlyst-NO₂) improve regioselectivity (>90% yield for N3-substituted products). Process optimization under inert atmospheres (N₂/Ar) and controlled pH (pH 6–7) minimizes oxidative degradation .

Q. How do solvent systems impact the stability of 3-Methyl-7-(methylsulfanyl) derivatives in long-term storage?

  • Methodology : Stability studies (HPLC monitoring) show dimethyl sulfoxide (DMSO) induces sulfoxide formation over 6 months, while lyophilized powders stored at −20°C in amber vials retain >98% purity. Accelerated degradation studies (40°C/75% RH) identify optimal excipients (e.g., mannitol) for solid formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.